

# Comparative Guide to ABX196 in Second-Line Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for **ABX196** in combination with nivolumab for the treatment of advanced hepatocellular carcinoma (HCC) against other approved second-line therapies. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology.

#### **Overview of ABX196**

**ABX196** is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves the potent stimulation of this specialized subset of T lymphocytes, leading to the secretion of a large volume of cytokines that can activate a broad anti-tumor immune response.[1][2][3] Preclinical studies in mouse models of HCC have demonstrated that **ABX196**, both as a monotherapy and in combination with an immune checkpoint inhibitor, can significantly reduce tumor growth and increase survival.[2]

# Clinical Trial Results for ABX196 in Combination with Nivolumab

A Phase 1/2 clinical trial (NCT03899254) evaluated the safety and preliminary efficacy of **ABX196** in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC who had been previously treated with systemic therapy.



### **Efficacy and Safety Data**

The dose-escalation phase of the study included 10 heavily pre-treated patients. The combination of **ABX196** and nivolumab was found to be well-tolerated with no dose-limiting toxicities or treatment-related serious adverse events reported.

| Efficacy Endpoint                                                          | Result                   |
|----------------------------------------------------------------------------|--------------------------|
| Clinical Benefit Rate                                                      | 50%                      |
| Objective Response Rate (ORR)                                              | 10% (1 partial response) |
| Stable Disease (SD)                                                        | 40% (4 patients)         |
| Median Progression-Free Survival (PFS) - All<br>Patients                   | 113.5 days               |
| Median Progression-Free Survival (PFS) -<br>Patients with Clinical Benefit | 276 days                 |

# Comparison with Alternative Second-Line Therapies for HCC

The following tables summarize the clinical trial data for other approved second-line treatments for advanced HCC, providing a comparative landscape for evaluating the potential of **ABX196**.

**Tyrosine Kinase Inhibitors (TKIs)** 

| Drug             | Clinical<br>Trial | Treatmen<br>t Arm | Control<br>Arm | Median<br>Overall<br>Survival<br>(OS) | Median Progressi on-Free Survival (PFS) | Objective<br>Response<br>Rate<br>(ORR) |
|------------------|-------------------|-------------------|----------------|---------------------------------------|-----------------------------------------|----------------------------------------|
| Regorafeni<br>b  | RESORCE           | Regorafeni<br>b   | Placebo        | 10.6<br>months[4]                     | 3.1<br>months[4]                        | 11%[4]                                 |
| Cabozantin<br>ib | CELESTIA<br>L     | Cabozantin<br>ib  | Placebo        | 10.2<br>months                        | 5.2<br>months[5]                        | 4%[6]                                  |



**VEGFR2 Antagonist** 

| Drug                                           | Clinical<br>Trial | Treatmen<br>t Arm | Control<br>Arm | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate<br>(ORR) |
|------------------------------------------------|-------------------|-------------------|----------------|---------------------------------------|-----------------------------------------------------|----------------------------------------|
| Ramucirum ab (in patients with AFP ≥400 ng/mL) | REACH-2           | Ramucirum<br>ab   | Placebo        | 8.5 months                            | 2.8 months                                          | 5%                                     |

**Immune Checkpoint Inhibitors** 

| Drug              | Clinical<br>Trial                                          | Treatmen<br>t Arm | Control<br>Arm | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate<br>(ORR) |
|-------------------|------------------------------------------------------------|-------------------|----------------|---------------------------------------|-----------------------------------------------------|----------------------------------------|
| Pembrolizu<br>mab | KEYNOTE-<br>240                                            | Pembrolizu<br>mab | Placebo        | 13.9<br>months[7]<br>[8][9]           | 3.0<br>months[9]<br>[10]                            | 18.3%[7]                               |
| Nivolumab         | CheckMate<br>040<br>(sorafenib-<br>experience<br>d cohort) | Nivolumab         | -              | 15.1<br>months[11]                    | 4.1 months                                          | 14%[11]                                |

## **Experimental Protocols**

**ABX196** in Combination with Nivolumab (NCT03899254)

- Phase 1/2 Dose Escalation



- Patient Population: Adults with a confirmed diagnosis of HCC, not amenable to curative surgery or local therapy, who have shown radiographic progression during or after at least one prior systemic therapy. Patients were required to have an ECOG performance status of 0 or 1 and Child-Pugh class A liver function.
- Study Design: This was a 3+3 dose-escalation study.
- Treatment Regimen: Nivolumab was administered intravenously at a dose of 240 mg on days 1 and 15 of each 28-day cycle. **ABX196** was administered as an intramuscular injection 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle. The doses of **ABX196** were escalated in cohorts from 0.1 μg to 0.4 μg.
- Assessments: Tumor response was evaluated every 8 weeks using RECIST v1.1. Safety
  was monitored continuously through the reporting of adverse events.

### Regorafenib (RESORCE Trial)

- Patient Population: Patients with HCC who had radiological progression on sorafenib
  treatment and had Child-Pugh A liver function.[12][13][14] Patients needed to have tolerated
  sorafenib at a dose of at least 400 mg per day for at least 20 of the last 28 days of treatment.
  [13][14]
- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[14][15]
- Treatment Regimen: Patients were randomized 2:1 to receive either regorafenib (160 mg once daily for the first 21 days of each 28-day cycle) or a matching placebo, in addition to best supportive care.[16]
- Assessments: Tumor assessments were performed every 8 weeks. The primary endpoint was overall survival.

### **Cabozantinib** (CELESTIAL Trial)

- Patient Population: Patients with advanced HCC who had previously received sorafenib and
  may have received up to two prior systemic therapies.[17][18][19] Eligible patients had a
  Child-Pugh A score and an ECOG performance status of 0 or 1.[17][18]
- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]



- Treatment Regimen: Patients were randomized 2:1 to receive either cabozantinib (60 mg once daily) or placebo.
- Assessments: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate, assessed by investigators per RECIST 1.1.[18][20]

#### Ramucirumab (REACH-2 Trial)

- Patient Population: Patients with advanced HCC with baseline alpha-fetoprotein (AFP) levels
  of ≥400 ng/mL who had progressed on or were intolerant to sorafenib.[21][22] Patients had
  Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[21]
- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[21][23][24]
- Treatment Regimen: Patients were randomized 2:1 to receive either intravenous ramucirumab (8 mg/kg every 2 weeks) or placebo.[22]
- Assessments: The primary endpoint was overall survival.

#### Pembrolizumab (KEYNOTE-240 Trial)

- Patient Population: Patients with a confirmed diagnosis of HCC who had radiographic progression on or were intolerant to sorafenib.[8][25][26] Patients had Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[8][25][26]
- Study Design: A randomized, double-blind, placebo-controlled, phase 3 study.[8][25]
- Treatment Regimen: Patients were randomized 2:1 to receive either intravenous pembrolizumab (200 mg every 3 weeks) or placebo, both in combination with best supportive care.[25]
- Assessments: Tumor response was assessed every 6 weeks per RECIST v1.1 by central imaging review.[25] The dual primary endpoints were overall survival and progression-free survival.[7]

#### Nivolumab (CheckMate 040 Trial)



- Patient Population: The sorafenib-experienced cohort included patients with advanced HCC who had progressed on or were intolerant to sorafenib.[27][28] Patients had Child-Pugh A or B cirrhosis.[29]
- Study Design: A phase 1/2, open-label, non-comparative, multicenter trial.[29]
- Treatment Regimen: Patients in the dose-expansion phase received intravenous nivolumab at 3 mg/kg every 2 weeks.[27][28]
- Assessments: The primary endpoint in the dose-expansion phase was objective response rate as assessed by the investigator using RECIST v1.1.[27]

## Signaling Pathways and Experimental Workflows Mechanism of Action of ABX196



Click to download full resolution via product page

Caption: **ABX196** activates iNKT cells via CD1d presentation, leading to cytokine release and anti-tumor immunity.

### Experimental Workflow for ABX196 Phase 1/2 Trial





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pembrolizumab Wikipedia [en.wikipedia.org]
- 5. The Role of Regorafenib in Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Pembrolizumab as Second-Line Therapy for Advanced Hepatocellular Carcinoma: A Subgroup Analysis of Asian Patients in the Phase 3 KEYNOTE-240 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Nivolumab for Sorafenib-Naïve, Sorafenib-Experienced Patients With Advanced HCC | GI Oncology Now [gioncologynow.com]
- 12. Regorafenib as Second-Line Systemic Therapy May Change the Treatment Strategy and Management Paradigm for Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of Regorafenib for the Treatment of Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. [themednet.org]
- 15. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 16. ascopubs.org [ascopubs.org]
- 17. cabometyxhcp.com [cabometyxhcp.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Ipsen announces CELESTIAL phase 3 pivotal trial results in the New England Journal of Medicine [ipsen.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. ascopubs.org [ascopubs.org]



- 22. clinician.nejm.org [clinician.nejm.org]
- 23. Ramucirumab after sorafenib in patients with advanced hepatocellular carcinoma and increased α-fetoprotein concentrations (REACH-2): a randomised, double-blind, placebocontrolled, phase 3 trial. [themednet.org]
- 24. ASCO American Society of Clinical Oncology [asco.org]
- 25. ascopubs.org [ascopubs.org]
- 26. karger.com [karger.com]
- 27. ascopubs.org [ascopubs.org]
- 28. ASCO American Society of Clinical Oncology [asco.org]
- 29. CheckMate 040 cohort 5: A phase I/II study of nivolumab in patients with advanced hepatocellular carcinoma and Child-Pugh B cirrhosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to ABX196 in Second-Line Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822185#clinical-trial-results-for-abx196-in-hepatocellular-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com